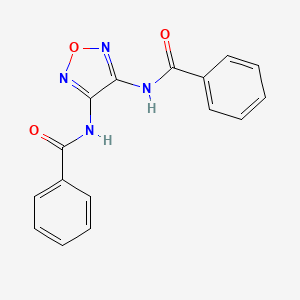

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h1-10H,(H,17,19,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQDAITZIHXEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions. One common synthetic route starts with the esterification of a suitable precursor, followed by cyanation to introduce the nitrile group. The nitrile group is then cyclized to form the oxadiazole ring, and finally, aminolysis is performed to introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide has been studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound disrupts bacterial cell membranes and interferes with essential protein functions, leading to cell death . In anticancer applications, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Selected 1,2,5-Oxadiazole Derivatives

Key Observations:

- Melting Points: Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) generally increase melting points due to enhanced intermolecular interactions. For example, compound 41 (3-nitrophenyl substituent) has a higher melting point (179°C) compared to compound 13 (153°C) with diethoxy groups, which reduce polarity .

Biological Activity

N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both benzamide and oxadiazole moieties, which enhance its potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure features a benzamide group attached to a 1,2,5-oxadiazole ring, which is known for its role in biological activity.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : The compound acts as a potent antimicrobial agent by inhibiting the biosynthesis of methyl naphthoquinone, which is crucial for bacterial energy metabolism. This inhibition leads to membrane depolarization and ultimately bacterial cell death.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as several cancer cell lines such as MCF-7 and U-937 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Biological Activity | Target Organisms/Cell Lines | IC50/Activity | Reference |

|---|---|---|---|

| Antimicrobial | MRSA, VRE | Effective | |

| Anticancer | MCF-7, U-937 | IC50 < 10 µM | |

| Insecticidal | Various insect species | Moderate activity |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of MRSA and VRE at concentrations lower than those required for traditional antibiotics. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways.

- Cancer Cell Growth Inhibition : In vitro assays showed that this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range. Flow cytometry analysis indicated that this compound induces apoptosis in these cells .

- Insecticidal Activity : The compound has also been evaluated for its insecticidal properties against agricultural pests. Studies revealed that it exhibits moderate toxicity to various insect species, suggesting potential applications in pest control.

Pharmacokinetics

Pharmacokinetic studies on similar oxadiazole derivatives suggest favorable absorption and distribution characteristics. These compounds typically exhibit low toxicity profiles in mammalian systems while maintaining high efficacy against target organisms .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-benzamido-1,2,5-oxadiazol-3-yl)benzamide?

Answer:

The compound is typically synthesized via condensation reactions. A standard approach involves reacting a 4-amino-1,2,5-oxadiazole precursor with benzoyl chloride derivatives under basic conditions. For example, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) facilitates amide bond formation between the oxadiazole amine and benzoyl chloride . Alternative methods include refluxing with glacial acetic acid as a catalyst in ethanol, though yields may vary depending on substituent electronic effects . Characterization via melting point analysis, IR (to confirm amide C=O stretches), and NMR (to verify aromatic and NH protons) is critical .

Advanced: How can conflicting spectroscopic data during characterization be systematically resolved?

Answer:

Conflicts in NMR or IR data often arise from impurities, tautomerism, or solvent effects. To resolve these:

- Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

- Re-crystallize the compound and re-acquire spectra in deuterated solvents like DMSO-d6 to eliminate solvent artifacts .

- For ambiguous NH proton signals, perform deuterium exchange experiments .

Basic: What key structural features influence the compound’s physicochemical properties?

Answer:

The benzamide and oxadiazole moieties contribute to low aqueous solubility (e.g., ~0.6 µg/mL for analogs), necessitating solvents like DMSO for biological assays . The oxadiazole ring’s electron-deficient nature enhances metabolic stability, while substituents on the benzamide (e.g., nitro, trifluoromethyl) modulate lipophilicity and bioavailability . Melting points (147–179°C for derivatives) correlate with crystallinity and purity .

Advanced: What strategies optimize reaction yields when introducing electron-withdrawing groups (EWGs) on the benzamide moiety?

Answer:

EWGs (e.g., -NO₂, -CF₃) increase electrophilicity of the benzoyl chloride, accelerating amide formation. Strategies include:

- Using excess NaH (1.2–1.5 equiv) to ensure complete deprotonation of the oxadiazole amine .

- Maintaining anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

- Monitoring reaction progress via TLC (ethyl acetate/hexane) and quenching with ice-water to precipitate pure product .

- For sterically hindered EWGs, extend reaction time (6–8 hours) and increase temperature (50–60°C) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Avoid inhalation of dust (S22) and skin contact (S24/25) by working in a fume hood .

- Store in a cool, dry environment away from oxidizers. In case of fire, use CO₂ or dry powder extinguishers; avoid water to prevent splattering .

Advanced: How do substituents on the oxadiazole ring impact biological activity?

Answer:

- Anti-plasmodial activity : Nitrophenyl substituents at the oxadiazole 4-position enhance potency, likely due to increased π-stacking with parasitic enzyme targets .

- Herbicidal activity : Analogous 1,2,5-oxadiazole derivatives with chloro or trifluoromethyl groups show herbicidal effects by inhibiting acetolactate synthase (ALS), as seen in patent data .

- Toxicity : Electron-withdrawing groups may improve selectivity but require cytotoxicity screening in mammalian cell lines (e.g., HepG2) .

Basic: What analytical techniques are critical for confirming molecular structure?

Answer:

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ 10–12 ppm, broad) .

- HRMS : Validate molecular formula (e.g., C₁₆H₁₂N₄O₃ for a derivative with M⁻ at 308.0910) .

Advanced: How can crystallographic data guide the design of stable derivatives?

Answer:

X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, crystal structures of related oxadiazoles show intermolecular N–H···O bonds between amide groups, stabilizing the lattice . To enhance stability:

- Introduce methyl or methoxy groups to promote van der Waals interactions.

- Avoid bulky substituents that disrupt crystal packing.

- Use computational tools (e.g., Mercury CSD) to predict solubility and melting points .

Basic: What documented biological activities are associated with this compound?

Answer:

- Antiplasmodial : IC₅₀ values in the low micromolar range against Plasmodium falciparum .

- Anticancer : Analogous benzamide-oxadiazole hybrids inhibit kinase pathways (e.g., Bcr-Abl) .

- Antimicrobial : Trifluoromethyl derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Advanced: How can SAR studies resolve contradictions in activity data across derivatives?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies:

- Standardize assays (e.g., fixed parasite load in antiplasmodial studies) .

- Perform dose-response curves (IC₅₀) in triplicate.

- Use molecular docking to correlate substituent effects with binding affinity to targets like Pf DHODH .

- Compare logP and polar surface area (PSA) to differentiate membrane permeability vs. target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.